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Compound of Interest

Compound Name: Tubulin inhibitor 19

Cat. No.: B12420734 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of

the tubulin inhibitor MPI-0441138, a potent anticancer agent belonging to the 4-aryl-4H-

chromene class. This document details the quantitative biological data, experimental

methodologies, and cellular signaling pathways associated with this compound and its analogs,

offering valuable insights for the development of novel tubulin-targeting therapeutics.

Core Compound: MPI-0441138
MPI-0441138 (designated as compound 19 in initial studies) is a synthetic small molecule

identified as a potent inducer of apoptosis and an inhibitor of tubulin polymerization. It serves

as a lead compound for the clinical candidate MPC-6827 (also known as Verubulin or Azixa),

which has undergone clinical trials for various cancers. MPI-0441138 and its analogs represent

a promising class of antimitotic agents that bind to the colchicine site on β-tubulin, disrupting

microtubule dynamics and leading to cell cycle arrest and apoptosis.

Structure-Activity Relationship (SAR)
The SAR of the 4-aryl-4H-chromene scaffold has been extensively investigated to optimize its

anticancer potency. The core structure consists of a 2-amino-3-cyano-4-aryl-4H-chromene

backbone. Modifications at various positions have revealed key structural features essential for

biological activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b12420734?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12420734?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Structural Modifications and Their Impact on
Activity:

4-Aryl Group: The nature and substitution pattern of the aryl ring at the 4-position are critical

for potency. A 3-bromo-4,5-dimethoxyphenyl group at this position has been shown to

significantly enhance activity. The presence of methoxy groups is a common feature in many

potent tubulin inhibitors that bind to the colchicine site, as they can form important hydrogen

bonds within the binding pocket.

7-Position of the Chromene Ring: Substitution at the 7-position with a dimethylamino group

is a key feature of highly active compounds in this series.

2-Amino and 3-Cyano Groups: The 2-amino and 3-cyano functionalities on the chromene

ring are crucial for maintaining the cytotoxic activity of these compounds.

Quantitative Biological Data
The following table summarizes the biological activity of MPI-0441138 and its key analogs. The

data is compiled from various studies to provide a comparative analysis of their potency.
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Compound
ID

4-Aryl
Substituent

7-
Substituent

Caspase
Activation
EC50 (nM)
in T47D
cells

Growth
Inhibition
GI50 (nM) in
T47D cells

Tubulin
Polymerizat
ion
Inhibition
IC50 (µM)

MPI-0441138

(19)

3-Bromo-4,5-

dimethoxyph

enyl

Dimethylamin

o
19 2

Potent

inhibitor

Analog 1a

3-Methoxy-

4,5-

methylenedio

xyphenyl

Dimethylamin

o
Potent

Low

nanomolar

Potent

inhibitor

MPC-6827

(20)

N-(4-

methoxyphen

yl)-N,2-

dimethylquina

zolin-4-amine

N/A
2 (Caspase

activation)
2 Yes

Data is aggregated from multiple sources and presented for comparative purposes. Specific

values may vary between different experimental setups.

Experimental Protocols
Detailed methodologies for the key assays used to characterize the 4-aryl-4H-chromene class

of tubulin inhibitors are provided below.

Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Cell Plating: Cancer cells (e.g., T47D, MCF-7, HCT-116) are seeded in 96-well plates at a

density of 5,000-10,000 cells per well and allowed to adhere overnight.

Compound Treatment: The following day, the cells are treated with various concentrations of

the test compounds (typically ranging from picomolar to micromolar) for a period of 72 hours.
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MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS is added to each well, and the

plates are incubated for an additional 4 hours at 37°C.

Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to

dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The GI50 value, the concentration of the compound that inhibits cell growth by 50%,

is calculated from the dose-response curves.[1][2][3][4]

Tubulin Polymerization Assay
This assay directly measures the inhibitory effect of the compounds on the polymerization of

purified tubulin.

Reaction Mixture Preparation: A reaction mixture containing purified bovine brain tubulin

(e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM

EGTA, 1 mM GTP, and 10% glycerol) is prepared.

Compound Incubation: The test compound at various concentrations is added to the reaction

mixture and incubated on ice.

Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored

by measuring the absorbance at 340 nm over time (e.g., for 60 minutes) in a temperature-

controlled spectrophotometer.

Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin

polymerization by 50%, is determined from the dose-response curves.

Caspase Activation Assay
This assay quantifies the induction of apoptosis by measuring the activity of caspases, key

executioner enzymes in the apoptotic pathway.
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Cell Treatment: Cancer cells are treated with the test compounds for a specified period (e.g.,

24 hours).

Cell Lysis: The cells are harvested and lysed to release the cellular contents, including

caspases.

Substrate Addition: A fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) is

added to the cell lysates.

Fluorescence Measurement: The cleavage of the substrate by active caspases releases a

fluorescent molecule (AMC), and the fluorescence is measured using a fluorometer (e.g.,

excitation at 380 nm and emission at 460 nm).

Data Analysis: The EC50 value, the concentration of the compound that induces 50% of the

maximal caspase activation, is calculated.[5][6][7]

Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway Induced by MPI-0441138
MPI-0441138 induces apoptosis primarily through the intrinsic or mitochondrial pathway. The

binding of the inhibitor to tubulin disrupts microtubule dynamics, leading to mitotic arrest at the

G2/M phase of the cell cycle. This prolonged arrest triggers a cascade of events culminating in

programmed cell death.
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Caption: Apoptosis signaling pathway initiated by MPI-0441138.

Experimental Workflow for SAR Studies
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The following diagram illustrates a typical workflow for conducting structure-activity relationship

studies of novel tubulin inhibitors.
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Click to download full resolution via product page

Caption: Experimental workflow for SAR studies of tubulin inhibitors.

Conclusion
MPI-0441138 and the broader class of 4-aryl-4H-chromenes represent a significant area of

research in the development of novel anticancer agents. The detailed structure-activity

relationships, potent biological activity, and well-defined mechanism of action make this

scaffold an attractive starting point for further drug discovery efforts. This technical guide

provides a comprehensive overview to aid researchers in the design and evaluation of the next

generation of tubulin inhibitors targeting the colchicine binding site.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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